Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine derivative through a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 4-methylpiperidine, is synthesized through the hydrogenation of 4-methylpyridine.
Sulfamoylation: The piperidine derivative undergoes sulfamoylation using sulfamoyl chloride under basic conditions to form the intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl 4-hydroxybenzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzyl alcohol.
Substitution: Derivatives with substituted sulfamoyl groups.
Scientific Research Applications
Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler analog used in various chemical syntheses.
4-Methylpyridine: Another related compound with different chemical properties.
Uniqueness
Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate is unique due to its combination of a benzoate ester, piperidine ring, and sulfamoyl group, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(7-9-16-10-8-15)11-17-22(19,20)13-5-3-12(4-6-13)14(18)21-2/h3-6,16-17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPEAFTUZOKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.